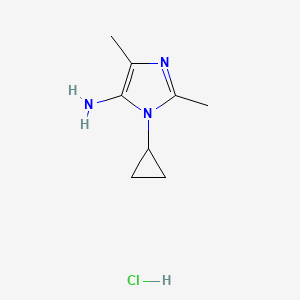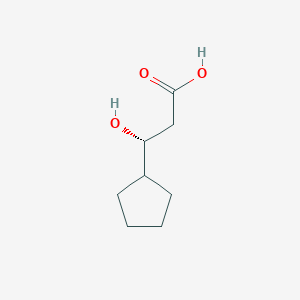
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the oxazole ring.
Aplicaciones Científicas De Investigación
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound features a thiazole ring instead of an oxazole ring and has similar applications in medicinal chemistry and biology.
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride: This compound contains a quinoline ring and is used in similar research applications.
Uniqueness
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxazole ring’s ability to participate in various chemical reactions and its potential biological activities make this compound a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H10Cl2N2O3 |
|---|---|
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H8N2O3.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H |
Clave InChI |
GBBJKCBWYYRFSX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)









![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)


